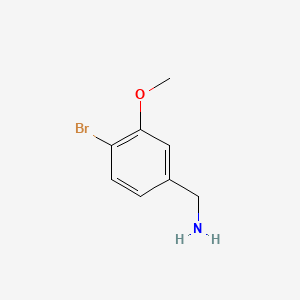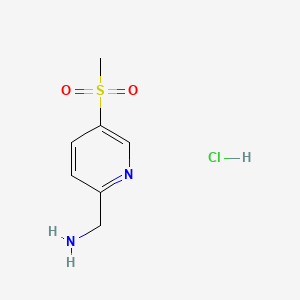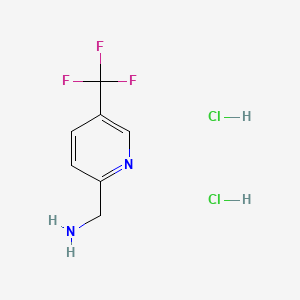
CHLORHYDRATE D'ALLYLESCALINE
Vue d'ensemble
Description
Allylescaline is a derivative of the phenethylamine escaline in which an allyl group replaces the ethyl group. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research purposes.
Applications De Recherche Scientifique
Recherche psychopharmacologique
Chlorhydrate d'allylescaline : est un composé psychédélique structurellement lié à la mescaline . Il a été utilisé dans la recherche psychopharmacologique pour étudier ses effets sur le cerveau et la conscience. Les chercheurs étudient sa chaleur entactogène, ses effets enthéogènes et la sensation d'énergie qui coule qu'il produit. La plage de dosage à des fins expérimentales est indiquée comme étant de 20 à 35 mg, avec des effets qui durent de 8 à 12 heures .
Études neurochimiques
Ce composé est utilisé dans les études neurochimiques pour comprendre l'interaction entre les substances psychédéliques et les systèmes de neurotransmetteurs, en particulier la sérotonine. Comme très peu de données existent sur les propriétés pharmacologiques, le métabolisme et la toxicité de l'allylescaline, cela représente une occasion unique pour une analyse neurochimique approfondie .
Chimie judiciaire
En chimie judiciaire, le This compound sert d'étalon de référence analytique. Il aide à l'identification et à la quantification des substances de la classe des phénéthylamines dans les échantillons médico-légaux, ce qui peut être crucial dans les affaires juridiques impliquant la consommation de drogues .
Recherche toxicologique
Les propriétés physiologiques et toxicologiques du composé ne sont pas bien connues, ce qui en fait un sujet important pour la recherche toxicologique. Les études visent à déterminer les niveaux de dosage sûrs, les risques potentiels pour la santé et les effets à long terme de l'exposition à cette substance .
Analyse comparative avec d'autres psychédéliques
This compound : est comparé à d'autres psychédéliques comme la mescaline et la proscaline pour comprendre les nuances de leurs profils psychoactifs. Cette analyse comparative aide à cartographier la relation structure-activité des composés psychédéliques .
Développement d'agents thérapeutiques
Il y a un intérêt croissant pour le potentiel thérapeutique des psychédéliques dans le traitement des troubles de santé mentale. Le This compound pourrait être exploré comme un agent thérapeutique potentiel pour des affections comme le SSPT, la dépression et l'anxiété, étant donné ses propriétés psychoactives .
Chacune de ces applications contribue à une meilleure compréhension du This compound et de son impact potentiel sur divers domaines de la recherche scientifique. Il est important de noter qu'en raison du statut juridique du composé dans certains pays, la recherche peut être soumise à des contraintes réglementaires .
Mécanisme D'action
- Allylescaline primarily interacts with serotonin receptors, particularly the 5-hydroxytryptamine-2A (5-HT2A) receptor . This receptor is found on the dendrites of neurons and plays a crucial role in transmitting signals via neurotransmitters. It is a major excitatory receptor in the brain .
Target of Action
Analyse Biochimique
Biochemical Properties
It is known that Allylescaline Hydrochloride has a molecular formula of C13H19NO3•Cl and a molecular weight of 273.76 .
Cellular Effects
It is known that Allylescaline Hydrochloride produces an entactogenic warmth, an entheogenic effect, and a feeling of flowing energy .
Molecular Mechanism
It is known that Allylescaline Hydrochloride is closely related in structure to mescaline , suggesting that it may share similar mechanisms of action.
Temporal Effects in Laboratory Settings
It is known that the dosage range is listed as 20–35 mg, and the duration 8–12 hours .
Dosage Effects in Animal Models
The effects of Allylescaline Hydrochloride at different dosages in animal models have not been extensively studied
Metabolic Pathways
It is known that Allylescaline Hydrochloride is closely related in structure to mescaline , suggesting that it may share similar metabolic pathways.
Transport and Distribution
It is known that Allylescaline Hydrochloride is closely related in structure to mescaline , suggesting that it may share similar transport and distribution mechanisms.
Subcellular Localization
It is known that Allylescaline Hydrochloride is closely related in structure to mescaline , suggesting that it may share similar subcellular localization patterns.
Propriétés
IUPAC Name |
2-(3,5-dimethoxy-4-prop-2-enoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3;/h4,8-9H,1,5-7,14H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXGQXQKZDAMEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC=C)OC)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39201-76-8 | |
| Record name | Allylescaline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039201768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALLYLESCALINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S268RLL48H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














